molecular formula C18H25N3S B255842 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

カタログ番号 B255842
分子量: 315.5 g/mol
InChIキー: MKEYDNJPUKCPJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, also known as TASP0433864, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. The compound was first synthesized in 2008 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, it has been the subject of several scientific studies that have investigated its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

作用機序

The exact mechanism of action of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood, but it is believed to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). This receptor is involved in the regulation of synaptic transmission and plasticity, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of mGlu7, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may modulate the release of neurotransmitters and improve neuronal function.
Biochemical and Physiological Effects:
In preclinical studies, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia, suggesting that it may have potential as a novel therapeutic agent for this disorder. Additionally, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to exhibit neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

実験室実験の利点と制限

One of the main advantages of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its selectivity for the mGlu7 receptor, which may reduce the risk of off-target effects and improve its therapeutic potential. However, one limitation of the compound is its relatively low potency, which may limit its efficacy in therapeutic applications. Additionally, further studies are needed to investigate the safety and tolerability of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in humans.

将来の方向性

Several potential future directions for research on 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine include:
1. Investigating the effects of the compound in other neurological disorders, such as Huntington's disease and multiple sclerosis.
2. Developing more potent analogs of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine that may have improved therapeutic potential.
3. Investigating the safety and tolerability of the compound in humans, and conducting clinical trials to evaluate its efficacy in therapeutic applications.
4. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a tool compound for studying the role of the mGlu7 receptor in neurological disorders.
5. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a therapeutic agent for other conditions, such as chronic pain and addiction.
Conclusion:
7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a small molecule that has shown promise as a potential therapeutic agent for various neurological disorders. Its selectivity for the mGlu7 receptor and its neuroprotective and cognitive-enhancing effects make it a promising candidate for further research and development. However, further studies are needed to investigate its safety and efficacy in humans, and to develop more potent analogs that may have improved therapeutic potential.

合成法

The synthesis of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves several steps, including the reaction of 4-methylpiperidine with 3-bromobenzothiophene, followed by the addition of ethylamine and the cyclization of the resulting intermediate with guanidine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学的研究の応用

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, the compound has been shown to exhibit neuroprotective and cognitive-enhancing effects, as well as antipsychotic properties. These findings suggest that 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may have potential as a novel therapeutic agent for these disorders.

特性

製品名

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

分子式

C18H25N3S

分子量

315.5 g/mol

IUPAC名

7-ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H25N3S/c1-3-13-4-5-14-15(10-13)22-18-16(14)17(19-11-20-18)21-8-6-12(2)7-9-21/h11-13H,3-10H2,1-2H3

InChIキー

MKEYDNJPUKCPJA-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C

正規SMILES

CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。